molecular formula C14H23NO4 B13976882 3-(tert-Butoxycarbonyl)-7-(carbomethoxy)-3-azabicyclo[3.3.0]octane CAS No. 203662-59-3

3-(tert-Butoxycarbonyl)-7-(carbomethoxy)-3-azabicyclo[3.3.0]octane

Cat. No.: B13976882
CAS No.: 203662-59-3
M. Wt: 269.34 g/mol
InChI Key: POCWJABCMLJUDI-UHFFFAOYSA-N
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Description

3-(tert-Butoxycarbonyl)-7-(carbomethoxy)-3-azabicyclo[330]octane is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

The synthesis of 3-(tert-Butoxycarbonyl)-7-(carbomethoxy)-3-azabicyclo[3.3.0]octane involves multiple steps, typically starting with the formation of the bicyclic core. One common method involves the use of palladium-catalyzed reactions to construct the bicyclic framework . The reaction conditions often require precise control of temperature and pressure to ensure the correct formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and yield.

Chemical Reactions Analysis

3-(tert-Butoxycarbonyl)-7-(carbomethoxy)-3-azabicyclo[3.3.0]octane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific substituents on the bicyclic core. Common reagents include sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-(tert-Butoxycarbonyl)-7-(carbomethoxy)-3-azabicyclo[3.3.0]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(tert-Butoxycarbonyl)-7-(carbomethoxy)-3-azabicyclo[3.3.0]octane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

3-(tert-Butoxycarbonyl)-7-(carbomethoxy)-3-azabicyclo[3.3.0]octane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific bicyclic framework and the combination of functional groups, which confer distinct chemical properties and reactivity .

Properties

IUPAC Name

2-O-tert-butyl 5-O-methyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-7-10-5-9(12(16)18-4)6-11(10)8-15/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCWJABCMLJUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CC2C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701131708
Record name 2-(1,1-Dimethylethyl) 5-methyl hexahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701131708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203662-59-3
Record name 2-(1,1-Dimethylethyl) 5-methyl hexahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203662-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,1-Dimethylethyl) 5-methyl hexahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701131708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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